molecular formula C17H18BrN3O2 B11001239 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11001239
M. Wt: 376.2 g/mol
InChI Key: YVZIQJJJGIVRGN-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that features an indole moiety, a bromine atom, and an oxazole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins .

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)

InChI Key

YVZIQJJJGIVRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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